BE“GHE Foundational & Exploratory

Check Availability & Pricing

Hafnium titanate (HfTiO4) chemical and physical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hafnium titanium tetraoxide

Cat. No.: B081989

An In-depth Technical Guide to the Chemical and Physical Properties of Hafnium Titanate
(HfTiO4)

Introduction

Hafnium titanate (HfTiO4) is a ceramic material of significant interest in various advanced
technological fields. Its unique combination of thermal, electrical, and mechanical properties
makes it a candidate for applications ranging from high-permittivity gate insulators in
microelectronics to refractory materials and potential biocompatible coatings.[1][2] This guide
provides a comprehensive overview of the core chemical and physical characteristics of
HfTiO4, tailored for researchers, scientists, and professionals in drug development who may be
interested in its application as a stable, biocompatible material.

Chemical and Structural Properties

Hafnium titanate is a mixed metal oxide with the chemical formula HfTiO4. It is also known by
other names such as hafnium titanium oxide.[3]

Table 1: General Chemical Information
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Property Value
Chemical Formula HfTiO4

CAS Number 12055-24-2[3][4]
Molar Mass 290.35 g/mol [3]

| Synonyms | Hafnium titanium oxide, Hafnium titanium tetraoxide[3] |

HfTiO4 crystallizes in an orthorhombic structure, often described with the space group Pbcn or
P21212.[1][5][6] The crystal structure is three-dimensional and is derived from the a-PbO: type
structure.[1] In this arrangement, both hafnium (Hf**) and titanium (Ti**) ions are coordinated
by six oxygen (O%) atoms, forming HfOes and TiOs octahedra, respectively.[5][6] These
octahedra share corners and edges, creating a stable framework.[5]

Table 2: Crystallographic Data

Parameter Value Source
Crystal System Orthorhombic [5][6]
Space Group P21212 or Pbcn [1][5][6]
Lattice Parameters (a) 4.753 A -5.042 A [5][7]
Lattice Parameters (b) 5103 A-5579 A [5][7]
Lattice Parameters (c) 5.663A-4.732 A [5][7]
Unit Cell Volume 137.365 A3 [5]

| Hf-O Bond Distance | 2.02 - 2.20 A |[5] |

Physical and Thermal Properties

The physical properties of HfTiO4 are highly dependent on its synthesis method and
processing conditions. As a refractory ceramic, it exhibits high thermal stability.[1] A key
characteristic of hafnium titanate is its anisotropic thermal expansion; the expansion differs
significantly along its crystallographic axes.[7][8] The expansivity along the 'a’ axis is large,
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while it is negative along the 'b’ axis at temperatures below 1073 K.[7][8] This anisotropy can
lead to very low overall thermal expansion coefficients in certain compositions, which is
advantageous for applications requiring high thermal shock resistance.[9]

Table 3: Thermal Properties

Property Value Temperature Range Source
Heat Capacity (C

pacity (Cp) 121.4 J K-* mol—* 298 K [7]
at 298 K

Percentage Linear
Thermal Expansion 2.74% 298 -1973 K [718]

(a-axis)

Percentage Linear
Thermal Expansion 0.901% - 0.91% 298 - 1973 K [718]

(b-axis)

Percentage Linear
Thermal Expansion 1.49% - 1.817% 298 -1973 K [718]

(c-axis)

| Decomposition Temperature | Peritectic transformation at ~1980 °C | ~2253 K |[1] |

Electrical and Optical Properties

HfTiO4 is a dielectric material, and its electrical properties, particularly its high dielectric
constant (permittivity), have been a major focus of research for applications in electronic
devices like capacitors and gate insulators.[2][10] The band gap of HfTiO4 designates it as a
wide-bandgap semiconductor or insulator.[6][11]

Table 4: Electrical and Optical Properties
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Property Value Conditions/Notes Source
) ) Varies with
Dielectric Constant .
®) ~18.9 - 41.8 composition and [11][12]
frequency

DFT calculations tend
to underestimate the

Band Gap (Eg) 2.599 eV - 4.60 eV value. Experimental [5][6][11]
values vary with

synthesis.

| Refractive Index (real component) | 2.03 (as-deposited) to 2.16 (annealed) | For thin films |[1] |

Biomedical Potential

While HfTiO4 itself is not a drug, its constituent elements and related compounds have been
explored for biomedical applications. Hafnium is known for its biocompatibility and has shown
promise in promoting osseointegration, making it a candidate for coatings on medical implants.
[13][14][15] Similarly, titanium and its oxides are the gold standard for many biomedical
implants due to their excellent biocompatibility and corrosion resistance.[16]

Hafnium titanate, as a stable ceramic, could potentially serve as a biocompatible, wear-
resistant coating on metallic implants. Studies on Ti-Hf alloys have indicated that surface
treatments can induce apatite-forming ability, a prerequisite for bone-bonding, and this ability is
dependent on the Hf content.[17] The high stability of HfTiO4 could be beneficial in preventing
the release of metal ions into the body. Further research into the specific biological interactions
and long-term biocompatibility of HfTiO4 coatings and nanoparticles is warranted.

Experimental Protocols and Methodologies

The properties of HfTiO4 are intrinsically linked to its synthesis and characterization methods.

Synthesis Methods

A variety of techniques have been employed to synthesize HfTiO4 in different forms, from bulk
powders to thin films.
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Solid-State Reaction: This conventional method involves mixing and calcining precursor
oxides, typically HfO2 and TiOz, at high temperatures (e.g., 1573 K for 12 hours) to form the
HfTiO4 phase.[1][6]

Wet Chemical Methods (Sol-Gel): These methods involve the hydrolysis and condensation of
molecular precursors in a solution. For instance, a solution of hafnium and titanium
precursors in nitric acid can be evaporated to dryness and then calcined at a lower
temperature (e.g., 1073 K) compared to the solid-state route.[1][7]

Chemical Vapor Deposition (CVD): Used for depositing high-quality thin films, this technique
involves the reaction of volatile precursor gases (e.g., Hf and Ti chlorides) on a substrate
surface.[2][10]

Atomic Layer Deposition (ALD): A precision technique for depositing uniform, conformal thin
films with atomic-layer control. It uses sequential, self-limiting surface reactions of precursors
like HfCla, TiClsa, and H20.[18]

Magnetron Sputtering: A physical vapor deposition technique where atoms are ejected from
a target material (Hf and Ti) and deposited onto a substrate to form a thin film.[6]
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Caption: Experimental workflow for HfTiO4 synthesis and characterization.

Characterization Techniques

+ X-ray Diffraction (XRD): The primary technique for identifying the crystalline phase and
determining lattice parameters of HfTiO4. High-Temperature XRD (HT-XRD) is used to
measure lattice parameter changes with temperature to calculate thermal expansion.[1][8]

o Differential Scanning Calorimetry (DSC): Used to measure the heat capacity of the material
as a function of temperature.[1][7]

¢ Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) is used to study the
surface morphology and microstructure, such as grain size and porosity.[6] Transmission
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Electron Microscopy (TEM) provides higher resolution imaging of the crystal structure and
interfacial layers in thin films.[2]

+ X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine
the elemental composition and chemical states of the constituent atoms (Hf, Ti, O).[6]

o Spectroscopic Ellipsometry (SE): An optical technique used to determine the band gap and
refractive index of thin films.[11]

+ Nanoindentation: Used to measure mechanical properties like hardness and elastic modulus
of thin films and bulk ceramics.[6]
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Caption: Logical relationship of the HfTiO4 crystal structure components.
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Conclusion

Hafnium titanate (HfTiO4) is a versatile ceramic material with a well-defined set of chemical
and physical properties. Its high thermal stability, anisotropic thermal expansion, and high
dielectric constant make it suitable for a range of demanding applications. For the biomedical
and drug development fields, its inherent stability and the known biocompatibility of its
constituent elements suggest potential as a novel coating material for implants, warranting
further investigation into its biological performance. The ability to tune its properties through
various synthesis and processing techniques allows for the tailoring of HfTiO4 to specific
application requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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